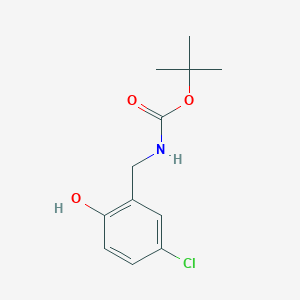

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNKDQSZTYMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462006 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195517-88-5 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Executive Summary: This document provides an in-depth technical guide for the synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a valuable intermediate in pharmaceutical and organic chemistry. The proposed pathway is a robust, two-step process commencing with the commercially available 5-chloro-2-hydroxybenzaldehyde. The synthesis involves an initial reductive amination to form the key intermediate, 2-(aminomethyl)-4-chlorophenol, followed by a standard N-protection using di-tert-butyl dicarbonate (Boc)₂O. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind the selection of specific reagents and conditions to ensure high yield and purity.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a halogenated phenolic ring, a common motif in bioactive compounds, and a Boc-protected benzylamine. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions[1][2]. This makes the title compound an ideal building block, allowing for selective modification at other positions of the molecule before deprotection and further functionalization of the benzylamine. This guide presents a reliable and scalable synthetic strategy, emphasizing procedural safety, efficiency, and mechanistic understanding.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the carbamate C-N bond or the benzylic C-N bond.

Caption: Retrosynthetic analysis of the target compound.

Disconnecting the carbamate C-N bond (Path A) is the most strategically sound approach. This leads to the key intermediate 2-(aminomethyl)-4-chlorophenol and a Boc-donating reagent like di-tert-butyl dicarbonate. The intermediate amine can, in turn, be synthesized from 5-chloro-2-hydroxybenzaldehyde via reductive amination. This forward strategy is advantageous because it utilizes common, high-yielding reactions and readily available starting materials.

The chosen forward synthesis pathway is therefore:

-

Reductive Amination: Conversion of 5-chloro-2-hydroxybenzaldehyde to 2-(aminomethyl)-4-chlorophenol.

-

N-Boc Protection: Protection of the resulting primary amine to yield the final product.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 2-(aminomethyl)-4-chlorophenol via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion[3]. This one-pot procedure is often more efficient than methods requiring the isolation of the intermediate imine.

Rationale for Reagent Selection

-

Starting Material: 5-chloro-2-hydroxybenzaldehyde is a commercially available solid with a melting point of 102-103 °C, making it easy to handle and weigh accurately[4].

-

Amine Source: A solution of ammonia in methanol or ammonium acetate can be used as the nitrogen source.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike sodium borohydride, it is mild enough not to reduce the starting aldehyde. It is also more selective and less toxic than sodium cyanoborohydride, reacting preferentially with the protonated imine intermediate over the carbonyl group[3]. Acetic acid is often used as a catalyst to facilitate imine formation.

Caption: Reductive amination of 5-chloro-2-hydroxybenzaldehyde.

Experimental Protocol

-

To a stirred solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) in a round-bottom flask, add ammonium acetate (approx. 10 eq).

-

Add glacial acetic acid (1-2 eq) to the mixture to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-4-chlorophenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: N-Boc Protection of 2-(aminomethyl)-4-chlorophenol

The final step involves the protection of the primary amine with a Boc group. This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O)[5][6].

Rationale for Reagent Selection

-

Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection. It is a stable solid and the reaction byproducts (tert-butanol and CO₂) are volatile and easily removed[5].

-

Base: A base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide is used to deprotonate the ammonium salt formed during the reaction, regenerating the nucleophilic free amine and driving the reaction to completion[5][6].

-

Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent[2].

Caption: N-Boc protection of the intermediate amine.

Experimental Protocol

-

Dissolve the crude 2-(aminomethyl)-4-chlorophenol (1.0 eq) in a suitable solvent such as THF or DCM in a round-bottom flask.

-

Add a base, such as triethylamine (1.5 eq), to the solution and stir.

-

To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography to yield this compound as a white to off-white solid[7].

Data Summary and Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 195517-88-5 | [7][8] |

| Molecular Formula | C₁₂H₁₆ClNO₃ | [8] |

| Molecular Weight | 257.71 g/mol | [7][8] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 124-126 °C | [7] |

| Expected ¹H NMR | Peaks corresponding to tert-butyl, methylene, aromatic, hydroxyl, and amine protons. | - |

| Expected Mass Spec | [M+H]⁺ at m/z 258.08 | - |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the reductive amination of 5-chloro-2-hydroxybenzaldehyde, followed by the N-Boc protection of the resulting 2-(aminomethyl)-4-chlorophenol. This pathway is characterized by its use of standard, well-understood reactions, mild conditions, and commercially available starting materials, making it suitable for both laboratory-scale synthesis and potential scale-up operations in drug development and chemical research.

References

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

- Google Patents. CN103130657B - Synthetic method of 2-chloro-4-aminophenol.

- Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

-

National Institutes of Health. 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone. [Link]

-

ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. [Link]

-

PrepChem.com. Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

National Institutes of Health. 5-Chloro-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents.

-

ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 195517-88-5 [amp.chemicalbook.com]

- 8. 195517-88-5 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate (CAS No. 195517-88-5). Designed for professionals in research and drug development, this document moves beyond a simple recitation of data, offering insights into the experimental causality and strategic importance of each property. We detail the compound's chemical identity, present key physical data in a structured format, and provide validated, step-by-step protocols for essential analytical procedures including solubility determination and chromatographic purity assessment. The integration of theoretical principles with practical methodologies aims to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this compound in a laboratory setting.

Chemical Identity and Structural Elucidation

This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and an N-Boc protected benzylamine. This unique combination of functional groups dictates its chemical reactivity, stability, and intermolecular interactions, which are fundamental to its application in chemical synthesis and medicinal chemistry.

The unambiguous identification of this compound relies on a combination of its structural formula and unique chemical identifiers.

-

IUPAC Name: tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate[1][2]

-

Molecular Weight: 257.71 g/mol [1]

The structure features a 1,2,4-trisubstituted benzene ring, which acts as the core scaffold. The phenolic hydroxyl (-OH) group at position 2 and the carbamate side chain create opportunities for hydrogen bonding, while the chloro-substituent at position 5 influences the electronic properties of the aromatic ring and the overall lipophilicity.

Core Physicochemical Properties

A compound's physical properties are the bedrock of its practical application, influencing everything from reaction kinetics to formulation and bioavailability. The following table summarizes the most critical physicochemical data for this compound. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides a valuable estimation but lacks the validation of empirical measurement.

| Property | Value | Data Type | Source |

| Physical Form | Solid | Experimental | [2] |

| Melting Point | 124-126 °C | Experimental | [3] |

| Boiling Point | 397.1 ± 32.0 °C | Predicted | [3] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted | [3] |

| pKa (Phenolic OH) | 9.21 ± 0.43 | Predicted | [3] |

Expert Insight: The experimental melting point of 124-126 °C indicates a crystalline solid with a moderate lattice energy.[3] The predicted pKa of 9.21 is characteristic of a substituted phenol; this acidity is critical, as it dictates the compound's ionization state in physiological and experimental pH ranges, directly impacting its solubility and membrane permeability.[3]

Solubility Profile and Determination

Solubility is a paramount parameter in drug development, governing absorption and distribution. The presence of both a polar phenolic hydroxyl group and a nonpolar N-Boc benzyl group suggests that this compound will exhibit moderate solubility in a range of solvents. A comprehensive solubility assessment is therefore essential.

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in lower alcohols like methanol and ethanol.

-

Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and dichloromethane.

-

Poor Solubility: Expected in nonpolar solvents like hexanes and in aqueous solutions at neutral pH. The phenolic group will allow for enhanced solubility in aqueous base (e.g., 1M NaOH) due to deprotonation to the corresponding phenoxide.

Workflow for Experimental Solubility Determination

The following diagram and protocol outline a robust workflow for quantifying the solubility of the compound.

Caption: Workflow for Shake-Flask Solubility Assay.

Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation of Stock Standard: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) for HPLC calibration.

-

Sample Preparation: Add an excess amount of this compound (e.g., ~5 mg) to several vials. The excess is critical to ensure a saturated solution is achieved.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration in the original supernatant by back-calculation, which represents the compound's solubility.

Spectroscopic and Chromatographic Characterization

While specific experimental spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectral features. This theoretical analysis is indispensable for confirming the identity and purity of newly synthesized batches.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR):

-

tert-Butyl Protons: A sharp, intense singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

-

Benzyl CH₂: A doublet around δ 4.2-4.4 ppm, coupled to the adjacent N-H proton.

-

Carbamate N-H: A broad triplet (or broad singlet) around δ 5.0-5.5 ppm. Its position and multiplicity can be concentration and solvent dependent.

-

Aromatic Protons: Three protons in the aromatic region (δ 6.8-7.3 ppm) are expected. Due to the substitution pattern, they will appear as a doublet, a doublet of doublets, and another doublet, reflecting their respective ortho- and meta-couplings.

-

Phenolic O-H: A broad singlet, whose chemical shift is highly variable (δ 5-10 ppm) depending on solvent, concentration, and temperature. Can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon NMR):

-

tert-Butyl Carbons: Two signals are expected: a quaternary carbon around δ 80 ppm and the three equivalent methyl carbons around δ 28 ppm.

-

Benzyl CH₂: A signal around δ 40-45 ppm.

-

Carbamate Carbonyl: A signal in the δ 155-157 ppm region.

-

Aromatic Carbons: Six distinct signals are expected between δ 115-160 ppm. The carbon bearing the -OH group (C2) will be the most downfield, while the carbon bearing the chlorine (C5) will also be significantly shifted.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

-

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3500 cm⁻¹.

-

N-H Stretch (Carbamate): A moderate, sharp peak around 3350-3450 cm⁻¹.

-

C-H Stretches (Alkyl): Absorptions just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=C Stretches (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): In an Electron Ionization (EI) experiment, the molecular ion peak would be expected at m/z 257. A characteristic M+2 peak at m/z 259, with approximately one-third the intensity of the M⁺ peak, would be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive marker for a monochlorinated compound.

-

Fragmentation: Key fragmentation pathways would include the loss of the tert-butyl group ([M-57]⁺) and cleavage of the benzyl C-N bond.

D. High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is the definitive technique for assessing the purity of non-volatile organic compounds. A well-designed method can separate the target compound from starting materials, by-products, and degradation products.

Caption: HPLC Purity Assessment Workflow.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is an excellent starting point due to the compound's moderate polarity.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier is crucial for protonating the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.

-

Solvent B: Acetonitrile (ACN) with 0.1% of the same acid.

-

-

Detection: The substituted benzene ring serves as a strong chromophore. A detection wavelength (λ) between 270-285 nm should provide excellent sensitivity.

-

Gradient Elution: A typical gradient might be:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 30% B

-

20-25 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and integrate all peaks detected. Purity is typically reported as area percent, calculated by dividing the area of the main peak by the total area of all peaks.

Expert Insight: The choice of a C18 column and an ACN/Water mobile phase is a robust starting point for many pharmaceutical compounds.[2][4] The gradient elution is designed to first elute any highly polar impurities before ramping up the organic content to elute the main compound and any more lipophilic impurities.

Stability and Storage Recommendations

Proper storage is vital to maintain the integrity of the compound.

-

Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.[5]

-

Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent potential oxidation of the phenolic hydroxyl group.[5]

-

Light: Protect from light, as phenolic compounds can be susceptible to photodegradation.[5]

-

Chemical Incompatibility: Avoid strong oxidizing agents and strong bases, which could deprotect the carbamate or deprotonate the phenol, respectively.

Conclusion

This guide has systematically detailed the essential physicochemical and analytical properties of this compound. The compound is a crystalline solid with a melting point of 124-126 °C and a predicted pKa of 9.21. Its structural features, including the phenolic hydroxyl, N-Boc protecting group, and chlorinated aromatic ring, have been analyzed to predict its spectral characteristics and inform the development of robust analytical methodologies. The provided protocols for solubility and HPLC purity assessment serve as a practical foundation for researchers, ensuring data quality and reproducibility. A thorough understanding of these properties is the cornerstone of successful research and development involving this versatile chemical entity.

References

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Blum, A. (n.d.). CAS 195517-88-5 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-chloro-5-fluorophenyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[3][6][7]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of.... Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C12H16ClNO3, 1 gram. Retrieved from [Link]

Sources

- 1. 195517-88-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 195517-88-5 | CAS DataBase [m.chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chiralen.com [chiralen.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 195517-88-5 [amp.chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Characterization of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document details its molecular structure, synthesis, and in-depth characterization using a suite of modern analytical techniques. By integrating expert insights with robust scientific data, this guide serves as an essential resource for professionals requiring a thorough understanding of this compound for research and development applications.

Introduction

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine and a chlorinated phenolic ring, making it a valuable building block for the synthesis of complex pharmaceutical agents. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other sites of the molecule. This guide will provide a detailed exploration of its molecular characteristics, the rationale behind the chosen analytical methods, and the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is fundamental to predicting the reactivity and behavior of this compound in chemical transformations.

-

Molecular Formula: C₁₂H₁₆ClNO₃[2]

-

Molecular Weight: 257.71 g/mol [2]

-

IUPAC Name: tert-butyl (5-chloro-2-hydroxybenzyl)carbamate[2]

-

CAS Number: 195517-88-5[2]

Caption: Chemical structure of this compound.

Synthesis Overview

The synthesis of this compound typically involves a multi-step sequence. A common synthetic route begins with the formylation of 4-chlorophenol to produce 5-chloro-2-hydroxybenzaldehyde. This aldehyde then undergoes reductive amination to yield 2-(aminomethyl)-4-chlorophenol. The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the title compound.

Caption: A generalized synthetic workflow for the preparation of the title compound.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is crucial for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution.

Expertise & Experience: The choice of a suitable deuterated solvent is critical for obtaining a high-quality spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons (phenolic -OH and amide -NH).

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Broad singlet | 1H | Ar-OH |

| ~7.3 | Triplet | 1H | N-H |

| ~7.1-7.2 | Multiplet | 2H | Ar-H |

| ~6.8 | Doublet | 1H | Ar-H |

| ~4.1 | Doublet | 2H | -CH₂- |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~154 | Ar-C-OH |

| ~128-116 | Aromatic Carbons |

| ~78 | -C(CH₃)₃ |

| ~39 | -CH₂- |

| ~28 | -C(CH₃)₃ |

Trustworthiness: The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like COSY and HSQC, provides a highly reliable method for structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to produce a prominent protonated molecular ion [M+H]⁺ in the positive ion mode.

Expected Data:

-

[M+H]⁺: m/z 258.08

-

Isotopic Pattern: The presence of a single chlorine atom will result in a characteristic [M+2]+H]⁺ peak at m/z 260.08 with an intensity of approximately one-third of the [M+H]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H and N-H stretch | Phenol and Amide |

| 2975-2850 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Amide |

| ~1250 | C-O stretch | Carbamate |

| ~820 | C-Cl stretch | Aryl chloride |

Trustworthiness: The distinct absorption bands for the hydroxyl, amide, and carbonyl groups provide strong evidence for the presence of the key functional moieties within the molecule.

Experimental Protocols

NMR Sample Preparation

Objective: To prepare a sample for NMR analysis. Methodology:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

The sample is now ready for analysis in the NMR spectrometer.

Mass Spectrometry Sample Preparation

Objective: To prepare a sample for ESI-MS analysis. Methodology:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

The diluted sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor in the synthesis of various biologically active molecules. The protected aminomethyl phenol core is found in a range of compounds explored for different therapeutic targets. The tert-butyl group, in particular, is a common feature in many drugs, where it can enhance potency or improve metabolic stability.[3] This building block is particularly useful in the construction of libraries of compounds for screening in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The synergistic use of NMR, MS, and IR spectroscopy provides a robust and reliable means of confirming the identity and purity of this important synthetic intermediate. The information presented herein is intended to support researchers and scientists in their efforts to utilize this compound effectively in the pursuit of new therapeutic agents.

References

-

Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). t-BUTYL CARBAZATE. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

MDPI. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

Sources

Spectroscopic Characterization of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following guide is structured to not only present the predicted data but also to explain the underlying principles and experimental considerations essential for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction

This compound is a molecule that incorporates several key functional groups: a Boc-protected amine, a hydroxyl group, and a chlorinated aromatic ring. This combination of features makes it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (hydroxyl and amine N-H) as it can facilitate their observation.[1]

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[1] The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding and exchange. |

| ~7.2-7.4 | Multiplet | 3H | Ar-H | The three protons on the aromatic ring will exhibit splitting patterns dictated by their coupling to each other. The exact shifts will be influenced by the electron-withdrawing chlorine and the electron-donating hydroxyl and carbamate groups. |

| ~4.9-5.2 | Triplet or Broad Singlet | 1H | NH | The carbamate proton's chemical shift and multiplicity can vary. It may appear as a triplet if coupled to the adjacent methylene protons, or as a broad singlet due to quadrupolar broadening from the nitrogen atom and potential hydrogen bonding. |

| ~4.3-4.5 | Doublet | 2H | CH₂ -NH | These benzylic protons are adjacent to the carbamate nitrogen and will be split by the N-H proton, appearing as a doublet. Their chemical shift is downfield due to the proximity of the aromatic ring and the nitrogen atom. |

| 1.45 | Singlet | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[2] |

B. ¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters: A proton-decoupled ¹³C NMR spectrum should be acquired. Typical parameters on a 100 MHz spectrometer (for a 400 MHz ¹H instrument) would include a 45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is generally required.[1]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C =O | The carbonyl carbon of the carbamate group is expected to be significantly downfield. |

| ~150-155 | Ar-C -OH | The aromatic carbon attached to the hydroxyl group will be shifted downfield due to the oxygen's deshielding effect. |

| ~125-135 | Ar-C -Cl & Ar-C -H | The aromatic carbons will appear in this region. The carbon bearing the chlorine atom will be influenced by its electronegativity. |

| ~120-125 | Ar-C -CH₂ | The aromatic carbon attached to the benzyl group. |

| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc group.[2] |

| ~45 | C H₂-NH | The benzylic carbon will be in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring. |

| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[2] |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr is recorded first and automatically subtracted from the sample spectrum.[1]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H Stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| ~3300 | Medium | N-H Stretch | The carbamate N-H stretch is expected in this region. |

| 3000-2850 | Medium-Weak | C-H Stretch (sp³) | These are the stretches of the tert-butyl and methylene C-H bonds. |

| ~1700 | Strong | C=O Stretch | The carbonyl stretch of the carbamate is a very strong and characteristic absorption. |

| 1600-1450 | Medium | C=C Stretch (aromatic) | These absorptions are characteristic of the aromatic ring. |

| ~1250 & ~1160 | Strong | C-O Stretch | These are characteristic stretches for the carbamate group. |

| ~1100-1000 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bond. |

| ~800-600 | Medium-Strong | C-Cl Stretch | The carbon-chlorine bond stretch is expected in the fingerprint region.[3] |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Analysis: The mass spectrum should be acquired in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (275.72 g/mol ).

Predicted MS Data:

| m/z | Assignment | Rationale |

| 276.08 | [M+H]⁺ | The protonated molecular ion. The presence of a chlorine atom will result in an isotopic peak at m/z 278.08 with an intensity of approximately one-third of the [M+H]⁺ peak, which is a definitive indicator of a single chlorine atom. |

| 220.05 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds. |

| 176.02 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 142.02 | [HO-C₆H₃Cl-CH₂]⁺ | Further fragmentation leading to the benzyl fragment. |

IV. Experimental Workflows

The following diagrams illustrate the logical flow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The predicted data, based on the analysis of structurally similar compounds, serves as a reliable benchmark for experimental results.

References

- Supporting Information for an unspecified reaction, providing NMR data for various tert-butyl carbamates.

- "Efficient solventless technique for Boc-protection of hydrazines and amines" - Semantic Scholar. This article describes spectroscopic methods for Boc-protected compounds.

- "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives" - NIH. This paper includes experimental sections with general procedures for reactions and characterization.

-

"Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas" - The Royal Society of Chemistry. Details experimental procedures and NMR data for N-Boc protected compounds. Available from: [Link]

-

"Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis" - Der Pharma Chemica. Discusses the characterization of N-Boc products by IR, NMR, and mass spectroscopy. Available from: [Link]

-

"tert-Butyl carbamate" - NIST WebBook. Provides IR and mass spectrum data for tert-butyl carbamate. Available from: [Link]

-

"NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities" - UT Southwestern Medical Center. A useful reference for identifying solvent peaks in NMR spectra. Available from: [Link]

-

"Figure S1. 1 H NMR spectrum of..." - ResearchGate. Example of an NMR spectrum for a complex molecule containing a tert-butyl group. Available from: [Link]

-

"Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst" - SciSpace. Discusses the use and deprotection of the Boc group. Available from: [Link]

-

"tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase". Provides 1H NMR chemical shifts for tert-butyl carbamate. Available from: [Link]

-

"5-tert-Butyl-2-hydroxybenzaldehyde" - NIST WebBook. Provides data for a structurally related aldehyde. Available from: [Link]

-

"Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase" - ResearchGate. Discusses the IR spectroscopy of the tert-butyl group. Available from: [Link]

- "Tert-butyl carbamate derivative and preparation method and application thereof" - Google Patents. Provides NMR and MS data for a related tert-butyl carbamate derivative.

-

"infrared spectrum of 2-chloro-2-methylpropane" - Doc Brown's Chemistry. Provides information on the C-Cl stretch in IR spectroscopy. Available from: [Link]

-

"5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde" - PubChem. Provides information on a related compound. Available from: [Link]

-

"Tert-butyl (2-chloro-5-fluorophenyl)carbamate" - PubChem. Provides information on a related halogenated carbamate. Available from: [Link]

-

"Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates" - ChemRxiv. Describes the characterization of related compounds by IR and NMR. Available from: [Link]

-

"Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate" - NIH. Describes the synthesis of a related compound. Available from: [Link]

-

"Benzene, tert-butyl-" - NIST WebBook. Provides IR spectrum for tert-butylbenzene. Available from: [Link]

-

"Tert-butyl cyclohexylcarbamate, N-methyl-" - SpectraBase. Provides 13C NMR chemical shifts for a related carbamate. Available from: [Link]

-

"tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate" - PubChem. Provides information on a related compound. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and Stability of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility and stability characteristics of tert-butyl 5-chloro-2-hydroxybenzylcarbamate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and the analytical methodologies required for accurate quantification. The insights presented herein are grounded in established scientific principles and regulatory guidelines to support researchers and drug development professionals in their work with this compound.

Introduction

This compound is an organic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) group. Its structure, which incorporates a phenolic hydroxyl group and a chlorinated aromatic ring, makes it a versatile building block in medicinal chemistry. The Boc protecting group is widely used in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions[1]. The overall solubility and stability of this molecule dictate its handling, storage, reaction optimization, and its potential behavior in physiological environments. This guide serves as a comprehensive resource for characterizing these critical attributes.

Compound Profile:

-

IUPAC Name: tert-butyl (5-chloro-2-hydroxybenzyl)carbamate[2]

-

CAS Number: 195517-88-5[2]

-

Molecular Formula: C₁₂H₁₆ClNO₃[2]

-

Molecular Weight: 257.71 g/mol [2]

-

Structure:

Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability, manufacturability, and formulation feasibility.[3] It is defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium. For drug development, two types of solubility are often considered: kinetic and thermodynamic.[4] This guide focuses on thermodynamic solubility, which represents the true equilibrium state and is most relevant for late-stage development.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of solvents is chosen to represent a range of polarities and functionalities commonly encountered in synthesis, purification, and formulation. This includes polar protic solvents (e.g., Methanol, Ethanol), polar aprotic solvents (e.g., Acetonitrile, DMSO, THF), and non-polar solvents (e.g., Dichloromethane, Toluene).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[5]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of a selected solvent. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[6]

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method (as described in Section 4.0) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

Solubility Determination Workflow

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative profile can be inferred from its structure. The presence of polar hydroxyl and carbamate groups suggests some solubility in polar solvents, while the non-polar tert-butyl and chlorobenzyl moieties imply solubility in organic solvents like dichloromethane.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with -OH and -NH groups. |

| Water | Very Low | Dominated by large non-polar regions. | |

| Polar Aprotic | DMSO, THF, Acetonitrile | High to Moderate | Good dipole-dipole interactions. |

| Non-Polar | Dichloromethane (DCM) | High | "Like dissolves like" principle for the organic backbone.[7] |

| Toluene, Hexanes | Low to Very Low | Insufficient polarity to dissolve the polar functional groups. |

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development.[8] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), are performed to identify potential degradation products and establish degradation pathways.[8][9] This helps in developing stability-indicating analytical methods.[10] Carbamates can be susceptible to hydrolysis, particularly at non-neutral pH.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To achieve 5-20% degradation of the parent compound to ensure that major degradants are formed without complete destruction of the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. The carbamate linkage is often highly susceptible to base-catalyzed hydrolysis.[8]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.[8]

-

Thermal Degradation: Store the stock solution (and the solid compound) in an oven at an elevated temperature (e.g., 80 °C) for a set period.[9]

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Treatment: At each time point, withdraw a sample. Neutralize the acidic and basic samples before dilution.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of potential degradation products.

Forced Degradation Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

Caption: General Workflow for a Forced Degradation Study.

Predicted Degradation Pathways

The primary points of instability in this compound are the Boc-protecting group and the benzyl C-N bond.

-

Acid-Catalyzed Deprotection: The most probable degradation pathway under acidic conditions is the cleavage of the tert-butyl carbamate group to yield 2-(aminomethyl)-4-chlorophenol, isobutylene, and carbon dioxide. This is a standard deprotection strategy for Boc groups.[1][11]

-

Base-Catalyzed Hydrolysis: Under strong basic conditions, hydrolysis of the carbamate ester linkage could occur, though this is generally less facile than acid-catalyzed deprotection for Boc groups.

-

Oxidation: The phenolic ring and benzylic position are susceptible to oxidation, potentially leading to the formation of corresponding aldehydes, ketones, or quinone-type structures.

Caption: Predicted Acid-Catalyzed Degradation Pathway.

Summary of Expected Stability

| Stress Condition | Expected Stability | Likely Degradation Products |

| Acidic (0.1 M HCl, 80°C) | Labile | 2-(aminomethyl)-4-chlorophenol |

| Basic (0.1 M NaOH, 40°C) | Moderately Stable | Potential hydrolysis products, parent compound may be largely intact under mild conditions. |

| Oxidative (3% H₂O₂) | Potentially Labile | Oxidized aromatic ring or benzylic position products. |

| Thermal (80°C) | Likely Stable | Thermal deprotection of Boc groups can occur, but often requires higher temperatures.[12] |

| Photolytic (ICH Q1B) | Likely Stable | The chromophore may absorb UV light, but significant degradation is not guaranteed without a specific photosensitive moiety. |

Analytical Methodologies

A robust analytical method is essential for accurately quantifying the compound in both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[10]

Recommended HPLC Method

This method is a starting point and should be fully validated according to ICH Q2(R1) guidelines.

-

Instrumentation: HPLC system with a UV/PDA detector and ideally coupled to a Mass Spectrometer (LC-MS) for peak identification.

-

Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over 15-20 minutes. This ensures the elution of the parent compound and both polar and non-polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for the compound (e.g., ~220 nm and ~280 nm, determined by UV scan).

-

Injection Volume: 10 µL.

Conclusion

This compound is expected to exhibit good solubility in common polar aprotic and non-polar organic solvents but limited solubility in aqueous media. The primary liability in its chemical structure is the N-Boc protecting group, which is susceptible to cleavage under acidic conditions, defining its principal degradation pathway. The compound is anticipated to be relatively stable under neutral, oxidative, and photolytic conditions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability profile, ensuring data quality and supporting successful drug development endeavors.

References

- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

- Berg, D. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Pobudkowska, A., et al. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- EvitaChem. (n.d.). Buy tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate (EVT-12987859).

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Bakhtiar, R., et al. (2024, April 13). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. NIH.

- Perchat, N., et al. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. NIH PMC.

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- ResearchGate. (2025, August 6). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.

- Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Zhang, H., et al. (2012, February 4). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed.

- Boumoud, B., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.

- AiFChem. (n.d.). 195517-88-5 | this compound.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 195517-88-5.

Sources

- 1. scispace.com [scispace.com]

- 2. 195517-88-5 | this compound - AiFChem [aifchem.com]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Buy tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate (EVT-12987859) [evitachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]

Unveiling the Enigma: A Technical Guide to the Potential Mechanism of Action of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

This guide provides an in-depth exploration of the potential mechanism of action of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a scientifically grounded hypothesis, supported by detailed experimental protocols and a robust analytical framework. Our central thesis posits that this compound functions as a prodrug, undergoing bioactivation to elicit its biological effects.

Part 1: The Prodrug Postulate: A Latent Warrior

This compound is a molecule of interest due to its structural similarity to compounds with known biological activities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the benzylamine is a key feature that suggests a latent therapeutic potential. The Boc group is renowned in organic synthesis for its stability under a wide range of conditions, yet its susceptibility to cleavage under acidic conditions is a well-documented and frequently exploited characteristic[1][2]. This chemical duality forms the cornerstone of our hypothesis: this compound is designed to remain inert until it encounters a specific physiological environment, such as the acidic milieu of a tumor microenvironment or within cellular lysosomes, whereupon it releases its active payload.

Part 2: The Activation Cascade: A Chemical Perspective

The bioactivation of our subject compound is predicated on the acid-labile nature of the Boc-carbamate linkage. The generally accepted mechanism for the deprotection of Boc-protected amines involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation. This process yields a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine[2][3].

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound", fillcolor="#F1F3F4"]; Protonation [label="Protonated Carbamate", fillcolor="#F1F3F4"]; Fragmentation [label="Carbamic Acid Intermediate + Tert-butyl Cation", fillcolor="#F1F3F4"]; Decarboxylation [label="5-chloro-2-aminomethylphenol (Active Compound) + CO2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label="+ H+ (Acidic Environment)"]; Protonation -> Fragmentation [label="Spontaneous Cleavage"]; Fragmentation -> Decarboxylation [label="Decarboxylation"]; } केंदot Caption: Proposed bioactivation of this compound.

This acid-catalyzed cleavage is not merely a theoretical construct; it is a robust and predictable chemical transformation. The generation of gaseous byproducts, isobutene (from the tert-butyl cation) and CO2, provides a strong thermodynamic driving force for the reaction, ensuring its efficient progression once initiated[2].

Part 3: The Unmasked Effector: Exploring the Biological Landscape of 5-chloro-2-aminomethylphenol

Upon deprotection, the putative active metabolite, 5-chloro-2-aminomethylphenol, is liberated. The biological activity of this unmasked effector can be inferred from the known properties of structurally analogous compounds. The 5-chloro-2-hydroxyphenyl moiety is a common scaffold in molecules with diverse pharmacological effects, including antimicrobial and enzyme-inhibiting properties[4][5][6].

Potential Antimicrobial Activity

A significant body of research highlights the antimicrobial potential of compounds containing the 5-chloro-2-hydroxybenzyl scaffold. For instance, derivatives of 5-chloro-2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated activity against a range of microbial pathogens, including mycobacteria, bacteria, and fungi[4]. Similarly, sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid have been shown to possess antibacterial and antimycobacterial properties[5][6].

The proposed mechanism for this antimicrobial action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. The phenolic hydroxyl group and the aminomethyl substituent are likely key pharmacophoric features contributing to these interactions.

Potential Enzyme Inhibition

Beyond its antimicrobial potential, the 5-chloro-2-aminomethylphenol metabolite may act as an inhibitor of specific host or pathogen enzymes. For example, derivatives of 4-hydroxybenzaldehyde have been investigated as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in the GABA shunt pathway[7]. The structural similarity of our putative active metabolite to these known inhibitors suggests that it could potentially modulate neurotransmitter metabolism or other enzymatic pathways.

The mechanism of enzyme inhibition could be competitive, non-competitive, or irreversible, depending on the specific interactions between the inhibitor and the enzyme's active or allosteric sites. The chloro and hydroxyl substituents on the aromatic ring, along with the aminomethyl group, would play a crucial role in defining the binding affinity and specificity.

dot graph "Potential_Biological_Targets" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Active_Metabolite [label="5-chloro-2-aminomethylphenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target1 [label="Microbial Cell Membranes", fillcolor="#FBBC05"]; Target2 [label="Essential Microbial Enzymes", fillcolor="#FBBC05"]; Target3 [label="Host/Pathogen Enzymes\n(e.g., GABA-T, SSADH)", fillcolor="#FBBC05"]; Effect1 [label="Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect2 [label="Inhibition of Microbial Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect3 [label="Modulation of Metabolic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Active_Metabolite -> Target1; Active_Metabolite -> Target2; Active_Metabolite -> Target3; Target1 -> Effect1; Target2 -> Effect2; Target3 -> Effect3; } केंदot Caption: Potential biological targets of the active metabolite.

Part 4: A Roadmap for Validation: Experimental Protocols

To substantiate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, providing a clear and logical path to test our central hypothesis.

Protocol 1: In Vitro Boc Deprotection Assay

Objective: To confirm the acid-catalyzed release of 5-chloro-2-aminomethylphenol from the parent compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubate the compound in a series of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5) to simulate physiological and acidic intracellular conditions.

-

At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each reaction mixture.

-

Quench the reaction by neutralizing the pH.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of 5-chloro-2-aminomethylphenol.

Data Presentation:

| pH | Time (hours) | Parent Compound (%) | Active Metabolite (%) |

| 7.4 | 0 | 100 | 0 |

| 7.4 | 24 | ||

| 5.5 | 0 | 100 | 0 |

| 5.5 | 24 | ||

| 4.5 | 0 | 100 | 0 |

| 4.5 | 24 |

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the parent compound and its putative active metabolite.

Methodology:

-

Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound and 5-chloro-2-aminomethylphenol against a panel of clinically relevant bacteria and fungi.

-

Conduct the assay in both standard neutral pH media and acidified media (e.g., pH 5.5) to assess the impact of pH on the activity of the parent compound.

-

Include appropriate positive (e.g., ciprofloxacin, fluconazole) and negative (vehicle control) controls.

Data Presentation:

| Compound | Organism | MIC (µg/mL) at pH 7.4 | MIC (µg/mL) at pH 5.5 |

| Parent Compound | S. aureus | ||

| Active Metabolite | S. aureus | ||

| Parent Compound | E. coli | ||

| Active Metabolite | E. coli | ||

| Parent Compound | C. albicans | ||

| Active Metabolite | C. albicans |

Protocol 3: In Vitro Enzyme Inhibition Assay

Objective: To assess the inhibitory potential of the parent compound and its active metabolite against a selected enzyme target (e.g., GABA-T).

Methodology:

-

Utilize a commercially available or in-house developed enzyme activity assay for the target enzyme.

-

Determine the IC50 values for both this compound and 5-chloro-2-aminomethylphenol.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mechanism of inhibition (competitive, non-competitive, etc.) for the active compound.

Data Presentation:

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Parent Compound | GABA-T | ||

| Active Metabolite | GABA-T |

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Hypothesis:\nProdrug Activation", fillcolor="#F1F3F4"]; Protocol1 [label="Protocol 1:\nIn Vitro Boc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol2 [label="Protocol 2:\nAntimicrobial Susceptibility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol3 [label="Protocol 3:\nEnzyme Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Mechanism Elucidation", fillcolor="#FBBC05"];

// Edges Start -> Protocol1; Start -> Protocol2; Start -> Protocol3; Protocol1 -> Data_Analysis; Protocol2 -> Data_Analysis; Protocol3 -> Data_Analysis; Data_Analysis -> Conclusion; } केंदot Caption: A logical workflow for experimental validation.

Part 5: Synthesizing the Evidence and Charting the Course Forward

The experimental data generated from the protocols outlined above will provide a comprehensive picture of the potential mechanism of action of this compound. If the parent compound demonstrates enhanced activity in acidic conditions and the active metabolite shows potent biological effects, this would strongly support our prodrug hypothesis. Conversely, if the parent compound is active irrespective of pH, an alternative mechanism of action would need to be considered.

Future research should focus on identifying the specific molecular targets of the active metabolite using techniques such as affinity chromatography, proteomics, and genetic screens. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential and pharmacokinetic profile of this promising compound.

References

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). RSC Advances. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2016-01-27). Molecules. [Link]

-

Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012-02-28). European Journal of Medicinal Chemistry. [Link]

-

Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. ResearchGate. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

tert.-BUTYL CHLORIDE. Organic Syntheses. [Link]

-

Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

-

Cytotoxicity and Bioactivation Mechanism of Benzyl 2-chloro-1,1,2-trifluoroethyl Sulfide and Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl Sulfide. (1988-08-01). Chemical Research in Toxicology. [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of Tert-butyl 5-chloro-2-hydroxybenzylcarbamate in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic deployment of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 5-chloro-2-hydroxybenzylcarbamate has emerged as a versatile and highly valuable scaffold, offering a unique combination of functionalities that can be orthogonally manipulated to achieve desired synthetic outcomes. This technical guide provides an in-depth exploration of this building block, from its synthesis and characterization to its application in the construction of biologically active molecules. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights into its practical application, aimed at researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Multifunctional Building Block

This compound, with the chemical formula C₁₂H₁₆ClNO₃, is a bifunctional organic molecule that incorporates a Boc-protected aminomethyl group and a hydroxyl group on a chlorinated benzene ring. This specific arrangement of functional groups makes it a powerful tool in multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the primary amine, allowing for the unmasking of this nucleophilic center at a desired stage of the synthesis under acidic conditions. The phenolic hydroxyl group, ortho to the aminomethyl substituent, offers a handle for various transformations, including etherification and esterification, and its acidity can be modulated by the electron-withdrawing chloro substituent at the para position. The chlorine atom on the aromatic ring not only influences the electronic properties of the molecule but also provides a potential site for cross-coupling reactions.